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Cat. No.: B12382677 Get Quote

Introduction

The term "Anticancer agent 140" has been associated with two distinct investigational drugs:

RAD140, a selective androgen receptor modulator (SARM), and CYC140 (also known as

plogosertib), a Polo-like kinase 1 (PLK1) inhibitor. Both agents have shown promise in

preclinical and clinical studies, particularly when used in combination with other anticancer

therapies to enhance efficacy and overcome resistance. These application notes provide

detailed protocols and data for researchers, scientists, and drug development professionals

interested in exploring the combination therapeutic potential of these two agents.

Part 1: RAD140 in Combination Therapy for AR/ER+
Breast Cancer
Application Note: RAD140 is a nonsteroidal SARM that has demonstrated potent antitumor

activity in androgen receptor (AR) and estrogen receptor (ER) positive breast cancer models.

Its mechanism of action involves the activation of AR and the subsequent suppression of the

ER pathway, including the downregulation of the ESR1 gene. Preclinical studies have shown

that combining RAD140 with the CDK4/6 inhibitor palbociclib results in enhanced antitumor

efficacy.

Quantitative Data Summary
Table 1: In Vitro Proliferation of Endocrine-Resistant Breast Cancer Cells
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Cell Line Treatment Concentration
Inhibition of
Proliferation

HCC1428 LTED RAD140 10 nmol/L
Comparable to DHT

(0.1-10 nmol/L)

HCC1428 LTED RAD140 100 nmol/L
Apparent maximal

effect

Data synthesized from preclinical studies.

Table 2: In Vivo Antitumor Activity in AR/ER+ Breast Cancer PDX Models

PDX Model Treatment Result

AR/ER+ RAD140 Monotherapy
Substantial inhibition of tumor

growth

AR/ER+ RAD140 + Palbociclib
Improved efficacy compared to

monotherapy

PDX: Patient-Derived Xenograft. Data from preclinical xenograft models.

Experimental Protocols
1. In Vitro Cell Proliferation Assay

Cell Culture: AR/ER+ breast cancer cell lines (e.g., HCC1428 LTED) are cultured in

appropriate media.

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of

RAD140, palbociclib, or the combination.

Assessment: Cell viability is assessed at desired time points (e.g., 72 hours) using a

standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

Data Analysis: The half-maximal inhibitory concentration (IC50) for each agent is calculated.

Synergism is determined using the combination index (CI) method of Chou-Talalay, where CI
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< 1 indicates synergy.

2. In Vivo Patient-Derived Xenograft (PDX) Model

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

Tumor Implantation: Fragments of AR/ER+ breast cancer patient-derived xenografts are

implanted subcutaneously into the flanks of the mice.

Treatment Groups: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are

randomized into treatment groups:

Vehicle control

RAD140 (oral administration)

Palbociclib (oral administration)

RAD140 + Palbociclib

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size or if signs of toxicity are observed. Tumor growth inhibition is calculated.

Signaling Pathway and Experimental Workflow
Diagrams
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Click to download full resolution via product page

Caption: RAD140 and Palbociclib signaling pathways in AR/ER+ breast cancer.
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Caption: Experimental workflow for in vivo PDX model studies.

Part 2: CYC140 (Plogosertib) in Combination
Therapy
Application Note: CYC140 (plogosertib) is a potent and selective ATP-competitive inhibitor of

Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2] Overexpression of PLK1 is common

in various cancers and is associated with poor prognosis.[1][3] Inhibition of PLK1 by CYC140

leads to G2/M cell-cycle arrest and apoptosis in tumor cells.[1] Preclinical data suggests that

CYC140 has synergistic effects when combined with various anticancer agents, including

chemotherapy and targeted therapies.[4]

Potential Combination Strategies
Based on preclinical findings, promising combination partners for CYC140 include:

Chemotherapeutic Agents: Cisplatin, Irinotecan[4]

Targeted Agents:

EGFR inhibitors

HDAC inhibitors

PI3K pathway inhibitors[4]

Experimental Protocols
1. Synergy Assessment in Cancer Cell Lines (In Vitro)

Cell Lines: A panel of cancer cell lines relevant to the combination partner (e.g., esophageal

cancer for cisplatin/irinotecan, lung cancer for EGFR inhibitors).

Treatment: Cells are treated with a matrix of concentrations of CYC140 and the combination

agent.

Analysis:
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Cell Viability: Assessed using assays like MTT or CTG after 72-96 hours.

Synergy Calculation: Combination Index (CI) is calculated using software like CompuSyn

based on the Chou-Talalay method. A CI value less than 1 indicates synergy.

Apoptosis: Assessed by flow cytometry using Annexin V/PI staining.

Cell Cycle Analysis: Performed by flow cytometry after propidium iodide staining to

quantify cells in G2/M phase.

2. In Vivo Xenograft Model for Combination Efficacy

Animal Model: Athymic nude mice.

Tumor Inoculation: Subcutaneous injection of a relevant cancer cell line (e.g., KYSE-410

esophageal cancer cells).

Treatment Protocol:

CYC140: Administered orally once daily.[2]

Combination Agent: Administered according to its established preclinical dosing schedule

(e.g., cisplatin intraperitoneally once a week).

Pharmacodynamic Markers: Tumor and/or surrogate tissues can be collected to assess

PLK1 inhibition (e.g., by measuring phospho-nucleophosmin levels).[2][4]

Efficacy Assessment: Tumor growth inhibition is the primary endpoint.

Signaling Pathway and Experimental Workflow
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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